

Core Biochemical and Cellular Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: FIIN-2

Cat. No.: S548001

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The table below summarizes the key quantitative data for **FIIN-2**, which illustrates its potency and functional activity.

Parameter	Description / Value
Primary Mechanism	Irreversible, covalent pan-FGFR inhibitor; binds cysteine in P-loop (e.g., FGFR2 Cys491) [1].
Key Structural Feature	Acrylamide warhead for covalent binding; "DFG-out" binding mode avoids steric clash with gatekeeper mutations [2] [3].
Biochemical IC ₅₀	FGFR1: 3.09 nM [4], FGFR2: 4.3 nM [4], FGFR3: 27 nM [4], FGFR4: 45.3 nM [4]
Cellular EC ₅₀ (Proliferation)	Low nanomolar range in FGFR1-4 Ba/F3 cells [4] [5]; effective against FGFR2 V564M gatekeeper mutant (EC ₅₀ = 58 nM) [5] [3].
Other Kinase Targets	Moderately inhibits EGFR (IC ₅₀ ~204 nM) [5], SRC, and YES [6]. Novel target AMPKα1 identified via chemoproteomics [6].
In Vivo Activity	Induces developmental defects in zebrafish FGFR model [4]; inhibits tumor growth in mouse xenograft models [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments using **FIIN-2**, which you can adapt for your research.

1. Cell Proliferation and Viability Assay This protocol is used to determine the anti-proliferative effects of **FIIN-2** on cancer cell lines.

- **Cell Lines:** Commonly used include NCI-H2077, NCI-H1581, A549 (lung adenocarcinoma), and Ba/F3 cells engineered to express wild-type or mutant FGFRs [4] [5] [1].
- **Procedure:**
 - Plate cells in 96-well plates at a density of 1,500–3,000 cells per well.
 - After 24 hours, treat cells with a dose range of **FIIN-2**.
 - Incubate for 72–96 hours.
 - Assess cell viability using Cell-Titer-Glo or CCK-8 reagents to measure ATP levels or dehydrogenase activity, respectively.
 - Calculate EC₅₀ values using software such as GraphPad Prism [4] [1].

2. Analysis of FGFR Signaling Inhibition This method evaluates the direct target engagement and downstream effects of **FIIN-2** on FGFR signaling pathways.

- **Procedure:**
 - Treat cells (e.g., Hep3B, A549) with **FIIN-2** at various concentrations for a predetermined time (e.g., 2–24 hours).
 - Lyse cells and extract proteins.
 - Analyze lysates by western blotting using specific antibodies.
 - Key antibodies include:
 - Phospho-FGFR
 - Phospho-FRS2 α
 - Phospho-ERK1/2
 - Phospho-AKT
 - Total forms of these proteins and a loading control (e.g., GAPDH or β -actin)[ccitation:3] [1].

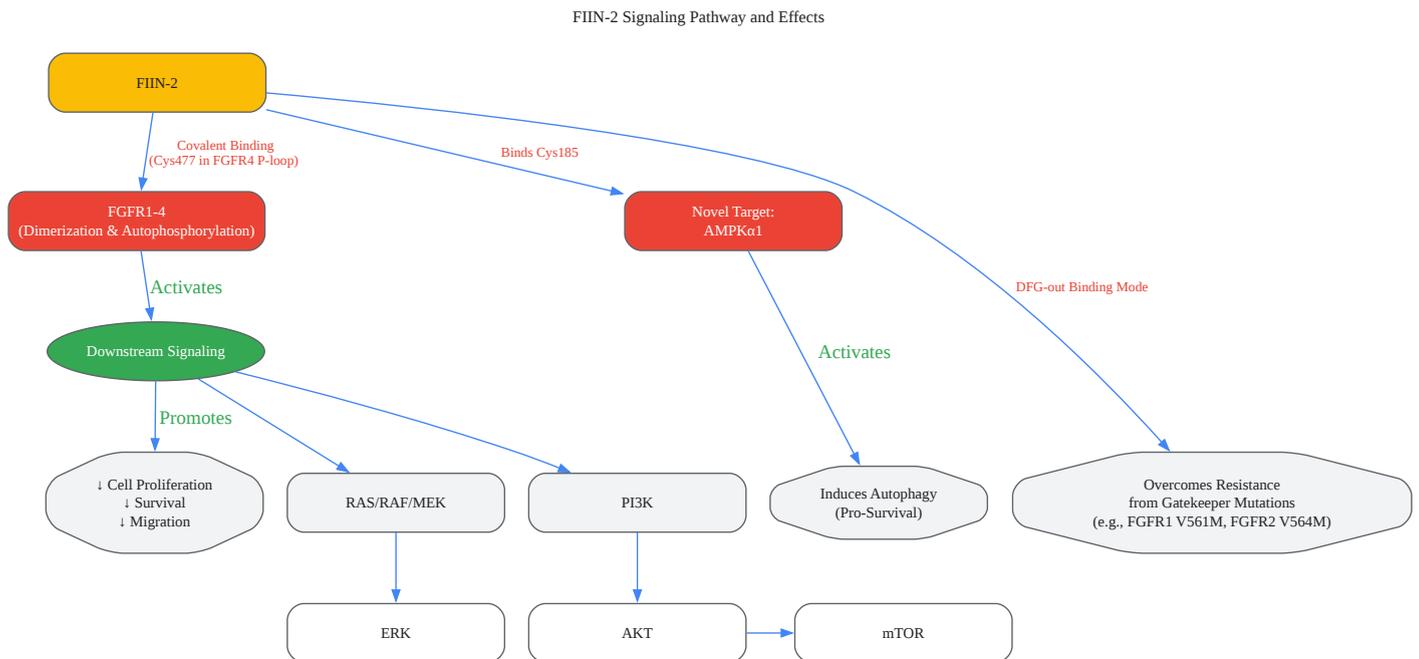
3. In Vivo Formulation and Dosing For animal studies, **FIIN-2** requires specific formulations for in vivo administration.

- **Formulation 1 (for clear solution):**
 - 5% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 50% ddH₂O [4]
- **Formulation 2 (for suspension):**

- Prepare a homogeneous suspension in 0.5% CMC-Na [4].
- **Dosing:** The typical dosing regimen in mouse xenograft models is 10-20 mg/kg, administered via intraperitoneal injection daily [1].

FIIN-2 Signaling Pathway and Molecular Mechanisms

FIIN-2 primarily exerts its effects by covalently inhibiting FGFRs, which modulates several downstream signaling pathways and cellular processes. The following diagram maps these core mechanisms:



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FIIN-2's primary action is covalent *FGFR* inhibition, overcoming resistance and downregulating oncogenic pathways. A novel off-target interaction with *AMPKα1* induces protective autophagy [6] [2] [1].

Emerging Research and Therapeutic Potential

Recent studies have provided deeper insights into **FIIN-2's** complex mechanisms and potential therapeutic applications:

- **Novel Target Engagement:** A 2025 chemoproteomic study identified **AMPKα1** as a novel off-target of **FIIN-2**, with Cys185 as the covalent binding site. This interaction induces autophagy, which can influence the compound's overall anti-tumor activity [6].
- **Combination Therapy Strategy:** Research in lung adenocarcinoma models demonstrates that **FIIN-2** induces protective autophagy as a resistance mechanism. Combining **FIIN-2** with autophagy inhibitors like chloroquine (CQ) or 3-Methyladenine (3-MA) significantly potentiated its cytotoxicity, suggesting a viable combination therapy strategy [1].
- **Tool for Chemical Biology:** **FIIN-2** has been used as a scaffold to develop **activity-based probes (ABPs)**, such as probe FP1. These tools allow for selective labeling, monitoring, and profiling of *FGFRs* and their mutants in live cells, aiding in fundamental research and drug discovery [7].

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